Antithrombin Cambridge II is a variant of the serine protease inhibitor known as antithrombin, which plays a crucial role in regulating blood coagulation. Specifically, the Cambridge II variant is characterized by a single amino acid substitution (A384S) that affects its function and interaction with heparin. This variant is prevalent in the British population, with an incidence of approximately 1.14 per 1000 individuals. The presence of this mutation has been associated with a mild but significant increase in thrombosis risk, particularly in young patients .
Antithrombin Cambridge II is derived from the antithrombin gene located on chromosome 1. Antithrombin itself is a glycoprotein produced primarily in the liver and consists of 432 amino acids, with a molecular weight of approximately 58,200 Da. The protein belongs to the serpin (serine protease inhibitor) family and is classified as a key regulator of the coagulation cascade, inhibiting several enzymes including thrombin and factor Xa .
The synthesis of antithrombin Cambridge II can be achieved through recombinant DNA technology. This involves the expression of the mutated antithrombin gene (A384S) in suitable host cells, such as HEK-293 cells. The process typically includes:
The purification process involves several steps:
The molecular structure can be described as follows:
The alteration at position 384 influences its heparin-binding capacity, which is crucial for its anticoagulant activity.
Antithrombin Cambridge II functions primarily through its interaction with serine proteases involved in coagulation. The key reactions include:
The binding kinetics between antithrombin Cambridge II and its targets can be influenced by heparin:
The mechanism by which antithrombin Cambridge II exerts its anticoagulant effects involves:
Research indicates that while the affinity for heparin remains intact, the efficiency of inhibition may vary due to structural changes induced by the A384S mutation .
Antithrombin Cambridge II serves several important roles in clinical and research settings:
Antithrombin Cambridge II (AT Cambridge II), designated by the mutation A384S (p.Ala416Ser in mature protein numbering), was first identified in individuals with unexplained thrombotic tendencies. This variant results from a single-nucleotide substitution (c.1286G>T) in exon 6 of the SERPINC1 gene, encoding antithrombin (AT) [10]. The name "Cambridge II" distinguishes it from an earlier Cambridge variant (A384D) and reflects its initial characterization in British populations. Epidemiological studies revealed a surprisingly high prevalence in Western cohorts (0.3% in controls) compared to Asian populations (0%) [1] [2]. This disparity suggested a potential founder effect in European lineages, though haplotype analyses remain ongoing [6].
Table 1: Key Characteristics of Antithrombin Cambridge II
Property | Detail |
---|---|
Mutation (cDNA) | c.1286G>T |
Mutation (Protein) | p.Ala416Ser (A384S in signal peptide-inclusive numbering) |
Location in SERPINC1 | Exon 6 |
Functional Domain | Reactive Center Loop (RCL) Proximal Region |
Prevalence (General) | ~0.3% in European Populations; Absent in Asian Populations [1] |
Antithrombin is a 58 kDa glycoprotein belonging to the serine protease inhibitor (serpin) superfamily. Its native structure comprises 9 α-helices, 3 β-sheets, and a critical Reactive Center Loop (RCL) that docks target proteases like thrombin and factor Xa [10]. The A384S mutation substitutes alanine with serine at position 416 (mature protein), a residue near the RCL’s hinge region. This region governs the conformational transition upon protease binding: the RCL inserts into β-sheet A, inactivating the protease [4].
Biochemical studies show AT Cambridge II exhibits:
Table 2: Functional Comparison of Antithrombin Deficiency Types
Deficiency Type | Functional Defect | Heparin Cofactor Activity | Progressive Activity | Thrombotic Risk |
---|---|---|---|---|
Type 1 | Quantitative reduction | Reduced | Reduced | High (5–50-fold) |
Type 2 (RS) | Impaired protease binding | Reduced | Reduced | High |
Type 2 (HBS) | Impaired heparin binding | Reduced | Normal | Moderate |
Type 2 (PE) | Pleiotropic (RS + HBS defects) | Reduced | Reduced | Variable |
AT Cambridge II | Substrate behavior (Heparin-induced) | Partially reduced | Normal | Moderate (Venous/Arterial) [4] [10] |
SERPINC1 mutations cause the most severe inherited thrombophilia, with AT deficiency increasing venous thromboembolism (VTE) risk by 5–50-fold [10]. AT Cambridge II is clinically distinct:
Venous Thrombosis
Arterial Thrombosis
Crucially, AT Cambridge II challenges the dogma that AT deficiency solely predisposes to venous events. Studies report:
Ethnic Variability
The mutation’s prevalence and clinical impact vary dramatically:
Table 3: Ethnic Disparities in AT Cambridge II Prevalence
Population Group | Prevalence | Clinical Association | Study |
---|---|---|---|
British (General) | 0.3% (Controls) | Venous/Arterial thrombosis | [2] [6] |
Southern Chinese | 0% | Not applicable | [1] |
Spanish (MI Patients) | 0.8% | Myocardial Infarction | [6] |
Molecular Diagnosis Challenges
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1